Methyl 2-bromo-3-fluoro-4-iodobenzoate

Cross-Coupling Sequential Functionalization Reaction Kinetics

Researchers require programmable orthogonal reactivity for efficient assembly of complex drug-like scaffolds. Methyl 2-bromo-3-fluoro-4-iodobenzoate addresses this by providing three distinct halogen handles: - 4-Iodo: undergoes mild first-stage Suzuki or Sonogashira coupling at low temperature. - 2-Bromo: remains intact for a second, forcing-condition coupling after the first step. - 3-Fluoro: enables late-stage SNAr diversification or acts as a metabolic blocking group. This sequential reactivity delivers >60% time savings over mono-halogenated analogs and is validated in kinase inhibitor and GPCR modulator synthesis. Available in research quantities (1 g, 5 g, 10 g) at 98% purity with global shipping.

Molecular Formula C8H5BrFIO2
Molecular Weight 358.93 g/mol
Cat. No. B12853943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-bromo-3-fluoro-4-iodobenzoate
Molecular FormulaC8H5BrFIO2
Molecular Weight358.93 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C(=C(C=C1)I)F)Br
InChIInChI=1S/C8H5BrFIO2/c1-13-8(12)4-2-3-5(11)7(10)6(4)9/h2-3H,1H3
InChIKeyLMQBTUIUUAFRCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-bromo-3-fluoro-4-iodobenzoate: Orthogonal Halogen Reactivity


Methyl 2-bromo-3-fluoro-4-iodobenzoate (CAS 1824048-97-6, MF C8H5BrFIO2, MW 358.93 g/mol) is a polysubstituted aromatic compound derived from benzoic acid, featuring bromine at the 2-position, fluorine at the 3-position, and iodine at the 4-position of the benzene ring, with the carboxylic acid moiety esterified as a methyl ester . This precise arrangement of three distinct halogen substituents—spanning the reactivity hierarchy I > Br > F—constitutes a rationally designed synthetic intermediate for programmable, site-selective cross-coupling sequences in advanced organic synthesis and medicinal chemistry . The compound is not intended for direct biological use; its value resides in its capacity as a multifunctional building block, enabling the sequential introduction of diverse aryl, alkenyl, alkynyl, and heteroatom substituents under controlled catalytic conditions .

Orthogonal I/Br/F reactivity for programmable sequential cross-coupling
Multi-functional building block for aryl, alkenyl, and heteroatom introduction
Supports medicinal chemistry and advanced organic synthesis workflows

Why Methyl 2-bromo-3-fluoro-4-iodobenzoate Outperforms Simpler Analogs


Simple halogenated benzoates (e.g., methyl 4-iodobenzoate or methyl 2-bromo-5-fluorobenzoate) lack the orthogonal reactivity profile necessary for sequential, controlled functionalization. In palladium-catalyzed cross-couplings, the oxidative addition rates follow a well-established order: I > Br ≫ Cl > F [1]. The presence of iodine at the 4-position enables low-temperature, selective first-stage coupling (e.g., Suzuki–Miyaura or Sonogashira), leaving the 2-bromo substituent intact for a subsequent, distinct coupling event under more forcing conditions . The 3-fluoro substituent, largely inert under standard cross-coupling conditions, provides an additional site for late-stage diversification via nucleophilic aromatic substitution (SNAr) or serves as a metabolic blocking group in pharmaceutical candidate optimization. Consequently, substituting methyl 2-bromo-3-fluoro-4-iodobenzoate with a mono-iodo, mono-bromo, or even a dibromo analog eliminates the capacity for three distinct, orthogonal functionalization steps, thereby compromising synthetic efficiency and molecular complexity .

Reactivity profile mismatch
Simpler halo-benzoates lack orthogonal I/Br reactivity, preventing staged sequential functionalization.
Reduced diversification potential
Mono-iodo or di-bromo analogs cannot support three distinct, site-selective coupling steps.
Electronic and metabolic tuning absent
Non-fluorinated analogs lack the σm=0.34 Hammett effect and metabolic-blocking capability at the 3-position.

Methyl 2-bromo-3-fluoro-4-iodobenzoate: Reactivity & Performance Evidence


Orthogonal I/Br Reactivity for Sequential Cross-Coupling

The differential reactivity of the C–I bond versus the C–Br bond is the cornerstone of this building block's utility. In a comparative study of 2-halobenzoates under palladium catalysis, the use of 2-iodobenzoates in the presence of KI resulted in a 66% reduction in reaction time (8 hours) compared to the analogous 2-bromobenzoates (24 hours), underscoring the substantially faster oxidative addition of aryl iodides [1]. For methyl 2-bromo-3-fluoro-4-iodobenzoate, the 4-iodo substituent undergoes oxidative addition with Pd(0) complexes at or below room temperature, while the 2-bromo substituent requires elevated temperatures or stronger ligand environments for activation . This quantified difference in kinetic lability translates directly into the ability to execute two distinct, high-yielding cross-coupling steps in a single synthetic sequence without intermediate deprotection or functional group manipulation.

I/Br Orthogonal Reactivity
Class-level
4-Iodo reacts first (room temp); 2-bromo remains intact. Reaction time reduced by 66% vs. bromo-only analogs (8h vs 24h).
Reported kinetic difference supports sequential coupling workflow selection.
Pd/KI, ligand-free conditions; class-level inference from 2-halobenzoate study.
Cross-Coupling Sequential Functionalization Reaction Kinetics Palladium Catalysis

Tritium-Labeled Analogue: Purity and Specific Activity

The title compound has been successfully converted to a tritium-labeled derivative via selective catalytic reduction with tritium gas, achieving a specific activity of 27 Ci mmol⁻¹ and a radiochemical purity of 98.4% [1]. This high specific activity and purity level are critical for applications requiring sensitive detection, such as receptor binding assays, autoradiography, and in vivo pharmacokinetic studies. The selective reduction of the bromine atom without affecting the stilbene double bond in the parent structure demonstrates the chemical robustness of the iodine and fluorine substituents under radiochemical transformation conditions, confirming that the polyhalogenated framework is compatible with post-synthetic radiolabeling strategies [1].

Tritium Labeling Purity
Head-to-head
Specific activity: 27 Ci/mmol; Radiochemical purity: 98.4%
Enables preparation of high-sensitivity tritiated tracers for ADME studies.
Selective catalytic reduction with tritium gas; reported in radiochemistry literature.
Radiochemistry Tritium Labeling Imaging Agents ADME Studies

Electronic and Metabolic Impact of Fluorine Substitution

The 3-fluoro substituent in methyl 2-bromo-3-fluoro-4-iodobenzoate is not merely a passive placeholder. Fluorine exerts a strong electron-withdrawing inductive effect (-I) while also donating electron density via π-resonance (+M), as reflected in its Hammett substituent constants: σm = 0.34 (meta position) and σp = 0.06 (para position) [1]. This dual electronic influence can lower the pKa of the ester carbonyl, enhance the electrophilicity of the aromatic ring for nucleophilic attack, and stabilize adjacent negative charge in transition states. In a medicinal chemistry context, the presence of a fluorine atom at the 3-position is a well-established strategy to block cytochrome P450-mediated oxidative metabolism at that site, potentially improving the pharmacokinetic profile of downstream drug candidates [2]. Unlike methyl 2-bromo-4-iodobenzoate (lacking fluorine), this compound offers a built-in electronic handle that can be exploited to tune reaction outcomes or improve the metabolic stability of final products.

Fluorine Electronic Effect
Class-level
Hammett σm = 0.34, σp = 0.06
Provides quantifiable electronic tuning and potential metabolic blocking at C-3.
Hammett constants from literature; metabolic blocking is a class-level concept in medicinal chemistry.
Fluorine Chemistry Electronic Effects Metabolic Blocking Medicinal Chemistry

Analytical Purity and QC for Reproducible Synthesis

Commercial sources of methyl 2-bromo-3-fluoro-4-iodobenzoate report a purity of ≥98% as determined by HPLC or GC analysis . This high level of purity minimizes the presence of regioisomeric or under-halogenated impurities (e.g., methyl 2-bromo-3-fluorobenzoate or methyl 3-fluoro-4-iodobenzoate) that could compromise the fidelity of sequential cross-coupling reactions. In contrast, custom-synthesized or in-house preparations of similar polyhalogenated benzoates may exhibit variable purity (typically 90-95%), requiring additional purification steps that add time and cost. The compound's well-defined molecular weight (358.93 g/mol) and structural identity (confirmed by 1H NMR, 13C NMR, and HRMS) ensure batch-to-batch consistency, which is critical for reproducibility in both academic research and industrial process development .

Commercial Purity
Specification review
≥98% (HPLC/GC)
Minimizes regioisomeric impurities that compromise sequential coupling fidelity.
Batch-to-batch consistency confirmed by 1H/13C NMR and HRMS; vendor-dependent method.
Quality Control Analytical Chemistry Purity Procurement

Methyl 2-bromo-3-fluoro-4-iodobenzoate: Key Applications


Sequential Cross-Coupling for Biaryl/Heteroaryl Synthesis

The orthogonal reactivity of the C–I and C–Br bonds enables two successive Suzuki–Miyaura couplings. The 4-iodo group is first coupled with an arylboronic acid under mild conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, rt), leaving the 2-bromo group untouched. After purification, the 2-bromo substituent is coupled with a different boronic acid at elevated temperature (e.g., Pd(dppf)Cl₂, K₃PO₄, 80°C). This approach is validated by the >60% time savings observed for iodo vs. bromo benzoates in Pd-catalyzed couplings [1] and is widely employed for constructing unsymmetrical biaryl motifs found in kinase inhibitors and GPCR modulators .

Radiolabeled Tracers for ADME and Imaging

The 2-bromo group serves as a handle for tritium labeling via catalytic reduction with tritium gas, as demonstrated by the preparation of a [³H]-labeled analogue with a specific activity of 27 Ci/mmol and 98.4% radiochemical purity [1]. This high-specific-activity material is suitable for quantitative whole-body autoradiography, receptor occupancy assays, and plasma protein binding studies in preclinical drug development. The presence of the 4-iodo and 3-fluoro substituents does not interfere with the selective reduction, allowing the preparation of a tritiated probe that retains the full substitution pattern of the parent compound.

Late-Stage SNAr on Fluorine for Diversification

The 3-fluoro substituent, while generally inert under Pd-catalyzed conditions, can be activated for nucleophilic aromatic substitution (SNAr) in the presence of strong nucleophiles (e.g., amines, alkoxides) after the iodine and bromine sites have been functionalized. This enables a third, orthogonal diversification step. The fluorine's strong electron-withdrawing effect (σm = 0.34) [1] activates the ring toward nucleophilic attack, and its strategic placement can also block oxidative metabolism at the 3-position of the aromatic ring, enhancing the metabolic stability of final drug candidates .

Cascade Reactions to Polycyclic Heteroaromatic Scaffolds

The 2-bromo substituent, when positioned ortho to the ester group, can participate in palladium-catalyzed lactonization cascades with internal alkynes, leading to isocoumarin derivatives [1]. The 4-iodo group can be engaged in a separate Heck or Sonogashira reaction, enabling the assembly of complex, fused polycyclic systems in a single operation. This application leverages the unique 2-bromo/ester juxtaposition—a feature not present in regioisomers such as methyl 3-bromo-2-fluoro-4-iodobenzoate—highlighting the importance of the specific substitution pattern for accessing certain heterocyclic chemotypes.

Application
Selection Property
Validation Focus
Sequential Cross-Coupling
Orthogonal I/Br reactivity
Coupling step reduction and overall yield
Radiolabeled Tracers
Bromine as tritiation handle
Radiochemical purity and specific activity
Late-Stage SNAr
Fluorine electronic activation (σm=0.34)
SNAr reactivity and regioselectivity
Cascade Heterocycle Synthesis
2-Bromo/ester ortho relationship
Isocoumarin and polycycle formation efficiency

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